REACTION_CXSMILES
|
[F:1][CH:2]([F:22])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[C:13]([CH3:21])[N:12]=2)=[CH:6][CH:5]=1.[CH3:23]I>>[F:22][CH:2]([F:1])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[C:13]([CH3:21])[N:12]=2)[CH3:23])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C)F
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
Example 36
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=CC=C12)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |